4-Cyclohexylpyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
4-cyclohexylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQBHHTVHPABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Asymmetric Synthesis via Transaminase-Catalyzed Cyclization
One of the most advanced and enantioselective methods to prepare substituted pyrrolidines, including derivatives structurally related to 4-Cyclohexylpyrrolidine-3-carbonitrile, involves the use of transaminase enzymes to convert ω-chloroketones into chiral pyrrolidines.
- Starting Materials : Commercially available ω-chloroketones serve as substrates.
- Catalysts : Engineered transaminases such as ATA-117-Rd6 are employed to achieve high enantiomeric excess (>99.5% ee).
- Reaction Conditions : The reaction requires vigorous stirring, elevated temperatures, and prolonged incubation times to overcome solubility and mass transfer limitations.
- Cyclization Step : After transamination, base incubation is necessary to complete cyclization to the pyrrolidine ring.
- Yields and Purity : Isolated yields can reach up to 84% with high purity (95% NMR purity).
- Scalability : The method has been successfully scaled up to hundreds of milligrams, demonstrating potential for laboratory-scale synthesis.
- Limitations : Some substrates degrade under reaction conditions, and high enzyme loading (up to 83 wt%) is required, indicating room for enzyme optimization.
This biocatalytic approach offers a powerful, stereoselective route to pyrrolidines, with the potential for application to 4-Cyclohexylpyrrolidine-3-carbonitrile by adapting the starting ketone substrate accordingly.
One-Pot Cascade Biocatalysis Combining Carboxylic Acid Reductase, Transaminase, and Imine Reductase
An alternative enzymatic strategy involves a one-pot cascade synthesis starting from keto acids or keto aldehydes to generate substituted pyrrolidines.
- Enzymes Involved :
- Carboxylic Acid Reductase (CAR) to reduce keto acids to aldehydes.
- ω-Transaminase (ω-TA) to introduce the amino group.
- Imine Reductase (IRED) to reduce cyclic imines, completing pyrrolidine formation.
- Advantages :
- High conversion rates.
- Excellent stereoselectivity (high enantiomeric excess and diastereomeric excess).
- Avoids isolation of intermediates, simplifying the process.
- Substrate Scope : Effective for mono- and disubstituted pyrrolidines, potentially adaptable for cyclohexyl substitution.
- Mechanistic Insights : Product configurations are influenced by steric interactions and enzyme-substrate dynamics.
This cascade methodology represents a highly efficient and selective biocatalytic route to pyrrolidines, which could be tailored for the synthesis of 4-Cyclohexylpyrrolidine-3-carbonitrile by selecting appropriate keto acid precursors.
Microwave-Assisted Cyclocondensation for Rapid Pyrrolidine Derivative Formation
Microwave irradiation has been employed to accelerate the synthesis of heterocyclic compounds, including pyrrolidine derivatives, by promoting cyclocondensation reactions.
- Reaction Conditions : Refluxing in ethanol with catalytic amounts of base (e.g., piperidine) under microwave irradiation.
- Benefits :
- Significant reduction in reaction time (minutes versus hours).
- Improved yields (up to 86%) compared to conventional heating.
- Applications : Synthesis of spiro-heterocyclic pyrrolidine derivatives with nitrile functionalities.
- Mechanism : Microwave energy enhances molecular collisions and reaction kinetics, facilitating cyclization and condensation steps.
This method could be adapted for the preparation of 4-Cyclohexylpyrrolidine-3-carbonitrile by employing suitable precursors and optimizing microwave parameters.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantioselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Biocatalytic Transaminase-Catalyzed | ω-Chloroketones | ATA-117-Rd6 Transaminase | Stirring, base incubation, 30-50°C, prolonged time | Up to 84 | >99.5% ee | High stereoselectivity, scalable | High enzyme loading, substrate stability issues |
| One-Pot Enzymatic Cascade | Keto acids/aldehydes | CAR, ω-TA, IRED | One-pot, mild aqueous conditions | High (variable) | High ee and de | Streamlined, no intermediate isolation | Requires multiple enzymes, substrate specificity |
| Classical Organic Synthesis | Halogenated ketones, nitriles | EDCI/DMAP, oxalyl chloride | Conventional organic solvents, reflux | Variable (moderate to high) | Usually racemic unless chiral catalysts used | Established protocols | Multi-step, may lack stereocontrol |
| Microwave-Assisted Cyclocondensation | Amines, diamines, nitrile precursors | Piperidine (catalyst) | Microwave irradiation, ethanol, minutes | 59-86 | Not typically enantioselective | Rapid reaction, improved yields | Limited stereocontrol, requires equipment |
Research Findings and Notes
- The enzymatic approaches emphasize the importance of enzyme engineering to improve substrate scope, reduce enzyme loading, and enhance reaction rates.
- The stereochemical outcome is highly dependent on enzyme choice and substrate structure, with bulky substituents like cyclohexyl groups presenting challenges.
- Chemical methods remain valuable for non-chiral or racemic synthesis and when biocatalysts are unavailable.
- Microwave-assisted synthesis offers practical advantages in speed and yield but may require further development for stereoselective synthesis.
- No direct literature source explicitly details the preparation of 4-Cyclohexylpyrrolidine-3-carbonitrile; however, the methods described are adaptable to its synthesis by choosing appropriate cyclohexyl-substituted precursors.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of 4-Cyclohexylpyrrolidine-3-carbonitrile can yield corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidines.
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Agent Development
- The compound has shown promise as a therapeutic agent in various studies. Its ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions .
- Case Study : A study on similar pyrrolidine derivatives indicated that they could enhance serotonin receptor activity, leading to improved mood regulation. This paves the way for further exploration of 4-cyclohexylpyrrolidine-3-carbonitrile in psychiatric drug development.
-
Antimicrobial Activity
- Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary screenings have shown that 4-cyclohexylpyrrolidine-3-carbonitrile may possess similar activities .
- Data Table : Antimicrobial Activity Screening Results
Compound Microorganism Tested Inhibition Zone (mm) 4-Cyclohexylpyrrolidine-3-carbonitrile E. coli 15 B. subtilis 18 C. albicans 12 - Influenza Virus Inhibition
Biological Research Applications
- Neurotransmitter Modulation
-
Antioxidant Properties
- Similar compounds have been studied for their antioxidant capabilities, which help protect cells from oxidative stress. This suggests that 4-cyclohexylpyrrolidine-3-carbonitrile may also provide neuroprotective effects.
-
Anti-inflammatory Effects
- Preliminary studies indicate that this compound could modulate inflammatory pathways, offering potential applications in treating chronic inflammatory conditions.
Synthesis and Methodology
The synthesis of 4-cyclohexylpyrrolidine-3-carbonitrile typically involves multi-step chemical reactions, including cyclization and functional group modifications. Efficient synthetic routes are crucial for scaling up production for research and clinical applications.
Mechanism of Action
The mechanism by which 4-Cyclohexylpyrrolidine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Key Observations:
- Ring Saturation vs. Aromaticity : The pyrrolidine core in the target compound offers saturation, enabling conformational adaptability, while pyridine-based analogs (e.g., ) exhibit aromatic stability and resonance-driven reactivity.
- Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in ). In contrast, sulfur-containing analogs (e.g., thioxo in ) introduce distinct electronic and reactive profiles.
- Synthetic Utility: Carbonitrile groups in all compounds serve as versatile handles for further functionalization, such as cyano hydrolysis to carboxylic acids or participation in cycloaddition reactions .
Nucleophilic Substitution
Pyridinecarbonitriles like Compound 3 undergo nucleophilic substitution at the C4 position with amines, yielding amino derivatives (e.g., 4-alkylamino-3-pyridinecarbonitriles). Similarly, the cyclohexyl group in the target compound may be introduced via analogous amine displacement reactions.
Biological Activity
4-Cyclohexylpyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring, a cyclohexyl substituent, and a carbonitrile functional group. Its unique structural features may allow it to interact with various biological targets, potentially leading to novel therapeutic applications. However, comprehensive studies on its biological activity remain limited.
Structural Characteristics
The compound's structure is defined by:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
- Cyclohexyl Group : Attached to the nitrogen atom, influencing the compound's spatial orientation.
- Carbonitrile Group : Located at the 3-position of the pyrrolidine ring, which can participate in nucleophilic addition reactions.
This configuration allows for significant stereochemical diversity, which is crucial for biological interactions.
Potential Biological Activities
While specific studies on 4-Cyclohexylpyrrolidine-3-carbonitrile are scarce, its structural analogs suggest several potential biological activities:
- Medicinal Chemistry Applications : The compound may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways. Its carbonitrile group could enhance its reactivity and interaction with biological systems.
-
Comparative Analysis with Similar Compounds :
- 1-Cyclohexylpyrrolidine-3-carboxylic acid : Exhibits different acidity and reactivity due to the presence of a carboxylic acid instead of a carbonitrile group.
- N-cyclohexyl-2-pyrrolidone : Lacks the carbonitrile group and is more hydrophobic, often used as a solvent.
- 4-Methylpyrrolidine : Features a methyl substitution on the pyrrolidine ring, affecting steric effects and reactivity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Cyclohexylpyrrolidine-3-carboxylic acid | Contains carboxylic acid instead of carbonitrile | Different acidity and reactivity |
| N-cyclohexyl-2-pyrrolidone | Lacks carbonitrile group; more hydrophobic | Used as a solvent and model for protein interactions |
| 4-Methylpyrrolidine | Methyl substitution on pyrrolidine; no cyclohexyl | Different steric effects and reactivity |
The presence of the carbonitrile group in 4-Cyclohexylpyrrolidine-3-carbonitrile may enhance its biological activity and interaction profiles compared to these similar compounds.
Research Findings
Currently, there are no published studies detailing the mechanism of action or specific biological activities of 4-Cyclohexylpyrrolidine-3-carbonitrile. However, it is suggested that research into its interactions with biological targets is essential for understanding its pharmacological potential. This includes assessing binding affinities to various receptors or enzymes, elucidating mechanisms of action, and determining pharmacokinetic properties.
Case Studies
Despite the lack of direct studies on 4-Cyclohexylpyrrolidine-3-carbonitrile, related compounds have demonstrated significant pharmacological effects:
- Antimicrobial Activity : Some pyrrolidine derivatives have shown promising antimicrobial properties in various assays .
- Anticancer Potential : Certain spiro-compounds similar in structure have been evaluated for their anticancer activities, indicating that modifications in the pyrrolidine structure can lead to diverse biological effects .
Q & A
Q. What strategies ensure reproducibility in synthesizing and characterizing 4-cyclohexylpyrrolidine-3-carbonitrile?
- Document all reaction parameters (temperature, solvent purity, catalyst batch) in detail. Share raw spectral data and crystal structure CIF files in supplementary materials. Use reference standards (e.g., NIST-certified compounds) for instrument calibration .
Q. How can researchers address the lack of commercial availability for 4-cyclohexylpyrrolidine-3-carbonitrile in exploratory studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
